Fmoc-lys(fmoc)-opfp

Descripción general

Descripción

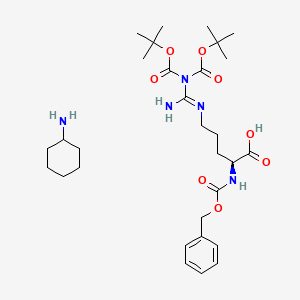

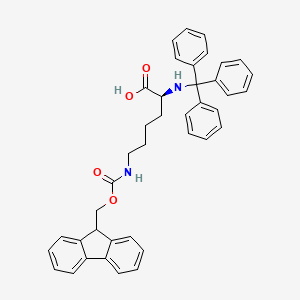

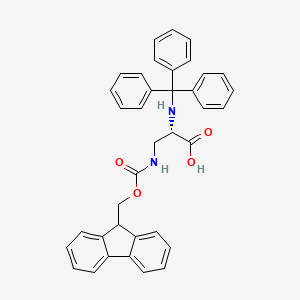

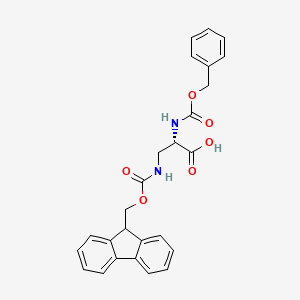

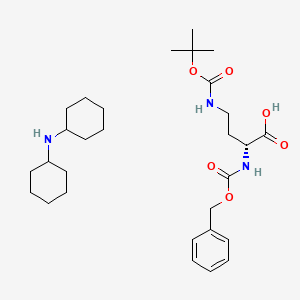

“Fmoc-Lys(Boc)-OH” is an amino acid derivative used as a reagent in Fmoc solid-phase peptide synthesis . It is also known as Nα-Fmoc-Nε-Boc-L-lysine . The Fmoc group (Fluorenylmethyloxycarbonyl) is a base-labile protecting group used in solid-phase peptide synthesis .

Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . The Fmoc group is removed using a base, and the resulting amine can then react with the next Fmoc-amino acid in the sequence . The synthesis in solution of the Lys/γ-Glu building block, Fmoc-Lys- (Pal-γ-Glu-OtBu)-OH, in which Lys and Glu residues are linked through their side chains and γ-Glu is N (α) -palmitoylated, is a key step in these strategies .

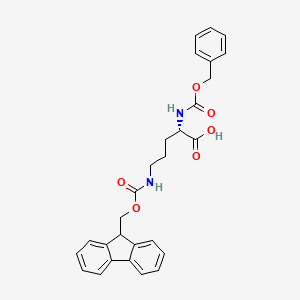

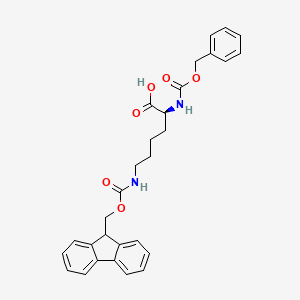

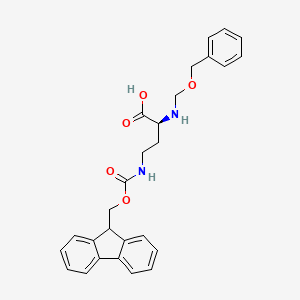

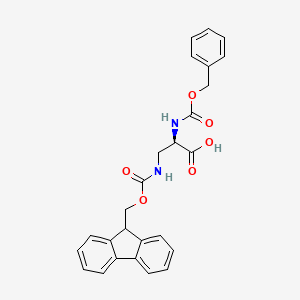

Molecular Structure Analysis

The molecular formula of “Fmoc-Lys(Boc)-OH” is C26H32N2O6 . The molecular weight is 468.54 . The structure includes a lysine residue with Fmoc and Boc protecting groups .

Chemical Reactions Analysis

The Fmoc group can be removed by Pd-promoted catalytic hydrogenation under mildly acidic conditions, which produces a non-nucleophilic ammonium salt immediately upon Fmoc deprotection, thereby suppressing undesired side products .

Physical and Chemical Properties Analysis

“Fmoc-Lys(Boc)-OH” is a solid at room temperature . Its optical activity is [α]20/D −12±1°, c = 1% in DMF .

Aplicaciones Científicas De Investigación

Ingeniería de tejidos

Fmoc-lys(fmoc)-opfp: los derivados son instrumentales en la formación de hidrogeles basados en péptidos que pueden actuar como andamios para la ingeniería de tejidos {svg_1}. Estos hidrogeles proporcionan una estructura tridimensional que soporta la adhesión, supervivencia y proliferación celular. Las propiedades mecánicas y la biocompatibilidad de estos hidrogeles los hacen adecuados para crear construcciones de tejidos que pueden integrarse con tejidos biológicos.

Sistemas de administración de fármacos

Los hidrogeles peptídicos derivados de This compound han mostrado potencial como sistemas de administración de fármacos {svg_2}. Su capacidad para encapsular y liberar agentes terapéuticos de forma controlada los hace valiosos para la administración dirigida de fármacos, reduciendo los efectos secundarios y mejorando la eficacia de los tratamientos.

Herramientas de diagnóstico

Los derivados del compuesto se utilizan para crear hidrogeles que pueden servir como herramientas de diagnóstico, particularmente en aplicaciones de imagen {svg_3}. Las propiedades de los hidrogeles se pueden ajustar para que respondan a estímulos específicos, lo que los hace útiles para entregar agentes de contraste o marcadores a sitios específicos dentro del cuerpo.

Bioimpresión

This compound: se utiliza en la síntesis de hidrogeles que son adecuados para aplicaciones de bioimpresión {svg_4}. Estos hidrogeles se pueden imprimir en estructuras complejas y son capaces de soportar células vivas, lo cual es crucial para el desarrollo de tejidos y órganos bioimpresos.

Ensayos de adhesión celular

Los hidrogeles formados a partir de This compound se utilizan en ensayos de adhesión celular para estudiar las interacciones entre las células y su matriz extracelular {svg_5}. Estos ensayos son importantes para comprender el comportamiento celular y para desarrollar materiales que pueden influir en la adhesión celular con fines terapéuticos.

Materiales autocurativos

La naturaleza autoensamblada de los péptidos que contienen This compound permite la creación de hidrogeles autocurativos {svg_6}. Estos materiales pueden recuperar su estructura y función después de ser dañados, lo cual es beneficioso para aplicaciones biomédicas a largo plazo.

Hidrogeles basados en péptidos

This compound: los derivados contribuyen a la formación de hidrogeles basados en péptidos con propiedades únicas como resistencia mecánica mejorada, respuesta a estímulos ambientales y biocompatibilidad {svg_7}. Estos hidrogeles tienen una amplia gama de aplicaciones, desde dispositivos médicos hasta sensores ambientales.

Materiales conductores

Al incorporar elementos conductores en hidrogeles sintetizados con This compound, los investigadores pueden crear materiales que exhiben conductividad eléctrica {svg_8}. Estos hidrogeles conductores tienen posibles aplicaciones en bioelectrónica, como sensores e interfaces para tejido neural o muscular.

Mecanismo De Acción

Target of Action

Fmoc-Lys(Fmoc)-OPfp is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary target of this compound is the amino group of the amino acid in the peptide chain. The Fmoc (Fluorenylmethyloxycarbonyl) group acts as a protecting group for the amino functionality, simplifying purification processes during peptide formation .

Mode of Action

The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This interaction with its targets results in the unmasking of the primary amines, allowing for further reactions or interactions to take place.

Biochemical Pathways

The this compound plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway .

Result of Action

The result of the action of this compound is the successful synthesis of peptides with a high degree of accuracy and efficiency . The removal of the Fmoc group allows for the continuation of the peptide synthesis, leading to the formation of the desired peptide sequence.

Action Environment

The action of this compound is influenced by the environmental conditions of the reaction. For instance, the removal of the Fmoc group is facilitated by basic conditions, typically achieved with the use of piperidine . Additionally, the reaction is often carried out in organic solvents, which can influence the reaction’s efficiency and the stability of the compound .

Safety and Hazards

When handling “Fmoc-lys(fmoc)-opfp”, one should avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition .

Direcciones Futuras

The use of Fmoc-amino acids in solid-phase peptide synthesis (SPPS) is growing in popularity due to its applications in medicinal chemistry and pharmacology . A recent breakthrough in SPPS is a process that completely eliminates all solvent intensive washing steps during each amino acid addition cycle . This transformation of SPPS represents a step-change in peptide manufacturing process efficiency, and should encourage expanded access to peptide-based therapeutics .

Análisis Bioquímico

Biochemical Properties

Fmoc-Lys(Fmoc)-OPfp plays a pivotal role in peptide synthesis, featuring protective structures ensuring efficient assembly . It interacts with various enzymes and proteins during the synthesis process. The Fmoc group safeguards the amino functionality, while lysine contributes its epsilon-amino group, ensuring stability .

Cellular Effects

The effects of this compound on cellular processes are primarily related to its role in peptide synthesis. It influences cell function by enabling the precise integration of amino acids into peptides, ensuring sequence accuracy .

Molecular Mechanism

This compound exerts its effects at the molecular level through its role in peptide synthesis. The Fmoc group acts as a temporary protecting group for the N-terminus, and is cleaved by secondary amines such as piperidine . This allows for the step-by-step assembly of the peptide chain, with reaction by-products removed at each step .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are related to its stability and degradation during peptide synthesis. The Fmoc group is stable and resistant to most conditions encountered in peptide synthesis, ensuring the integrity of the peptide chain .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes involved in this process, such as those responsible for the cleavage of the Fmoc group .

Transport and Distribution

In the context of peptide synthesis, this compound is transported and distributed within the reaction mixture. It is incorporated into the growing peptide chain at the appropriate position based on the sequence of the desired peptide .

Propiedades

IUPAC Name |

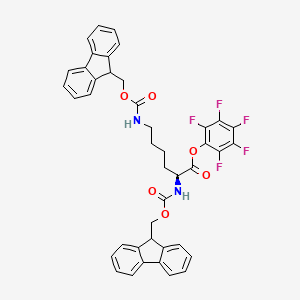

(2,3,4,5,6-pentafluorophenyl) (2S)-2,6-bis(9H-fluoren-9-ylmethoxycarbonylamino)hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H33F5N2O6/c43-34-35(44)37(46)39(38(47)36(34)45)55-40(50)33(49-42(52)54-22-32-29-17-7-3-13-25(29)26-14-4-8-18-30(26)32)19-9-10-20-48-41(51)53-21-31-27-15-5-1-11-23(27)24-12-2-6-16-28(24)31/h1-8,11-18,31-33H,9-10,19-22H2,(H,48,51)(H,49,52)/t33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBFVHZCPMVZYQG-XIFFEERXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H33F5N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70692815 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132990-14-8 | |

| Record name | Pentafluorophenyl N~2~,N~6~-bis{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70692815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.